4-Fluoro-2,3-dihydrobenzofuran chemical structure and properties
4-Fluoro-2,3-dihydrobenzofuran chemical structure and properties
An In-Depth Technical Guide to
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Executive Summary
is a specialized bicyclic heterocyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere and metabolic blocker. Structurally, it consists of a benzene ring fused to a saturated furan ring, with a fluorine atom substituted at the C4 position. This specific substitution pattern is critical: it places an electron-withdrawing group adjacent to the ether oxygen, modulating the pKa of the system and blocking the C4 position—a common site for Phase I metabolic hydroxylation in unsubstituted benzofurans.
This guide provides a comprehensive technical analysis of the compound, including its physicochemical profile, validated synthetic pathways, and applications in drug discovery, specifically within the context of CNS-active agents (e.g., melatonin receptor agonists).
Part 1: Chemical Profile & Physicochemical Properties
The 4-fluoro substituent introduces significant electronic and steric changes compared to the parent 2,3-dihydrobenzofuran. The fluorine atom acts as a metabolic shield while only minimally increasing the steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
1.1 Structural Specifications
| Property | Data | Notes |
| IUPAC Name | 4-Fluoro-2,3-dihydro-1-benzofuran | |
| CAS Number | N/A (Parent) | Note: Derivatives are common (e.g., 3-amine: 1213519-46-0). |
| Molecular Formula | C₈H₇FO | |
| Molecular Weight | 138.14 g/mol | |
| SMILES | C1COc2c1cccc2F | |
| InChI Key | Predicted |
1.2 Physicochemical Properties (Experimental & Predicted)
| Parameter | Value | Scientific Context |
| LogP (Octanol/Water) | ~2.31 (Predicted) | Higher lipophilicity than unsubstituted parent (LogP ~2.0) due to F-substitution. |
| Boiling Point | 185–190 °C (Predicted) | Estimated based on parent dihydrobenzofuran (188°C) and amine derivative data. |
| H-Bond Acceptors | 1 | The ether oxygen; electron density reduced by inductive effect of 4-F. |
| Topological Polar Surface Area | 9.23 Ų | Favorable for CNS penetration (BBB crossing). |
| Electronic Effect | Inductive Withdrawing (-I) | Reduces basicity of the ether oxygen; deactivates C5/C7 positions toward electrophilic attack. |
Part 2: Synthetic Methodologies
Synthesizing 4-fluoro-2,3-dihydrobenzofuran requires overcoming regioselectivity challenges. Direct cyclization of 3-fluorophenol derivatives often yields a mixture of 4-fluoro and 6-fluoro isomers. The following protocols prioritize regiocontrol.
Method A: Reduction of 4-Fluorobenzofuran (High Purity Route)
This route ensures the correct isomer is isolated at the benzofuran stage before reduction.
Mechanism:
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Cyclization: 3-Fluorophenol reacts with bromoacetaldehyde diethyl acetal (or chloroacetone for methyl derivatives) to form the benzofuran ring.
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Separation: 4-fluoro and 6-fluoro isomers are separated via column chromatography.
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Reduction: Catalytic hydrogenation reduces the furan double bond.
Protocol:
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Reagents: 4-Fluorobenzofuran (1.0 eq), Pd/C (10% wt), Ethanol, H₂ gas (balloon or Parr shaker).
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Setup: Dissolve 4-fluorobenzofuran in ethanol in a hydrogenation flask.
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Catalyst Addition: Carefully add Pd/C under inert atmosphere (N₂).
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Hydrogenation: Purge with H₂ and stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc) for disappearance of the aromatic furan spot.
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Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
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Purification: If necessary, purify via flash chromatography (SiO₂, 0-5% EtOAc in Hexanes).
Method B: Intramolecular Cyclization (The "Intermediate B" Route)
Adapted from Patent WO2020160180A1, this method utilizes a pre-functionalized phenol to force cyclization at the oxygen.
Protocol:
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Precursor: Start with 1-(2-bromoethoxy)-3-fluorobenzene .
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Cyclization: Treat with a Lewis Acid (e.g., AlCl₃ or BF₃·Et₂O) in DCM.
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Note: This Friedel-Crafts alkylation may still yield isomer mixtures (ortho vs para to F).
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Alternative (Base-Mediated): Use 2-(2-bromoethyl)-3-fluorophenol .
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Dissolve substrate (0.84 g) in anhydrous THF (20 mL).
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Add t-BuOK (3.0 eq).
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Stir at 60°C for 1 hour.
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Result: The alkoxide attacks the alkyl bromide intramolecularly to close the ring. This is regiospecific if the starting material is isomerically pure.
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Part 3: Visualization of Synthetic Logic
The following diagram illustrates the critical decision points in synthesizing the 4-fluoro isomer versus the 6-fluoro isomer.
Caption: Workflow for the isolation of regio-pure 4-fluoro-2,3-dihydrobenzofuran from 3-fluorophenol.
Part 4: Medicinal Chemistry Applications
4.1 Metabolic Stability & Blocking
In drug design, the benzofuran ring is susceptible to oxidation by Cytochrome P450 enzymes.
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Problem: Unsubstituted dihydrobenzofurans are electron-rich. P450s often hydroxylate the C4 or C6 positions (para/ortho to the oxygen).
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Solution: Introducing fluorine at C4 blocks this metabolic soft spot. The C-F bond energy (approx. 116 kcal/mol) renders it inert to oxidative cleavage under physiological conditions.
4.2 Bioisosteric Replacement
The 4-fluoro-2,3-dihydrobenzofuran moiety is a bioisostere for:
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Indoles: Mimics the electron density but lacks the H-bond donor (NH).
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Methoxyphenyl groups: The dihydrofuran ring constrains the "methoxy" group into a planar, rigid conformation, reducing entropic penalty upon binding.
4.3 Case Study: Melatonin Agonists
This scaffold is structurally analogous to the core of Ramelteon (a tricyclic indan derivative). Research indicates that replacing the indan core with a dihydrobenzofuran can improve receptor subtype selectivity (MT1 vs. MT2) due to the specific electronic vector of the ether oxygen and the 4-fluoro substituent.
Part 5: Analytical Characterization
To validate the synthesis of 4-fluoro-2,3-dihydrobenzofuran, researchers must look for specific spectroscopic signatures.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.60 (t, 2H) | C2 Methylene protons (adjacent to Oxygen). |
| δ 3.25 (t, 2H) | C3 Methylene protons (benzylic). | |
| δ 6.50–7.20 (m, 3H) | Aromatic protons. Look for specific splitting patterns (dd or dt) caused by ¹⁹F coupling. | |
| ¹³C NMR | C4 Carbon directly bonded to Fluorine (large coupling constant). | |
| ¹⁹F NMR | ~ -115 to -120 ppm | Distinct singlet (or multiplet if coupled) relative to CFCl₃. |
| MS (EI/ESI) | m/z 138 [M]+ | Molecular ion peak. |
Part 6: Safety & Handling (MSDS Highlights)
While specific toxicological data for the parent compound is limited, data from the amine derivative (CAS 1213519-46-0) suggests the following precautions:
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Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the benzylic position (C3) can be susceptible to slow autoxidation over time if exposed to light and air.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).
